2-[2-(4-Nitrophenyl)ethynyl]anthracene
Description
2-[2-(4-Nitrophenyl)ethynyl]anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring an anthracene core substituted at the 2-position with a 4-nitrophenyl ethynyl group. This structural motif combines the extended π-conjugation of anthracene with the electron-withdrawing nitro group, which is known to enhance charge-transfer properties and photostability.
Properties
Molecular Formula |
C22H13NO2 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-[2-(4-nitrophenyl)ethynyl]anthracene |
InChI |
InChI=1S/C22H13NO2/c24-23(25)22-11-8-16(9-12-22)5-6-17-7-10-20-14-18-3-1-2-4-19(18)15-21(20)13-17/h1-4,7-15H |
InChI Key |
WNZMKZCJOFTJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C#CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
2-[(4-Nitrophenyl)ethynyl]anthracene can be synthesized using the Suzuki/Sonogashira cross-coupling reactions . This method involves the coupling of a halogenated anthracene derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate . The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .
Chemical Reactions Analysis
2-[(4-Nitrophenyl)ethynyl]anthracene undergoes various chemical reactions, including:
Scientific Research Applications
2-[(4-Nitrophenyl)ethynyl]anthracene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-nitrophenyl)ethynyl]anthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This intercalation is facilitated by the planar structure of the anthracene moiety, which allows it to slide between the base pairs of the DNA helix .
Comparison with Similar Compounds
Anthracene Derivatives with Ethynyl Linkages
- NDHPEA (9,10-bis((4-hexylphenyl)ethynyl)-2-(naphthalen-2-yl)anthracene) : Features a naphthalene terminal unit, enhancing π-conjugation and charge mobility. Used in small-molecule solar cells due to its broad absorption spectrum.
- TNDHPEA (2-(9,10-bis((4-hexylphenyl)ethynyl)anthracen-2-yl)-5-(naphthalen-2-yl)thiophene) : Incorporates a thiophene spacer, improving electron delocalization and device efficiency compared to NDHPEA. The thiophene bridge reduces recombination losses in photovoltaic applications.
- 2-[2-(4-Nitrophenyl)ethynyl]anthracene: The nitro group at the para position introduces strong electron-withdrawing effects, likely red-shifting absorption spectra and modulating redox potentials compared to alkyl or aryl-substituted analogs. This could enhance suitability for charge-transfer complexes.
Table 1: Electronic Properties of Anthracene Derivatives
| Compound | Substituent | Key Feature | Application |
|---|---|---|---|
| NDHPEA | Naphthalene terminal | Extended conjugation | Solar cells |
| TNDHPEA | Thiophene spacer | Improved charge mobility | Solar cells |
| This compound | 4-Nitrophenyl ethynyl | Electron-withdrawing nitro group | Optoelectronics, sensors |
Biochemical Activity
- 1,3,4-Thiadiazole Derivatives (e.g., from ) : Nitro-substituted compounds exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans, with MIC values as low as 8 µg/mL.
- This compound: The nitro group could enhance interactions with bacterial membranes or enzymes, but direct bioactivity data are lacking. Its planar structure may intercalate DNA, akin to anthraquinone derivatives.
Table 2: Bioactivity Comparison
| Compound | Bioactivity Profile | Key Finding |
|---|---|---|
| 1,3,4-Thiadiazole derivatives | Antimicrobial (MIC: 8–32 µg/mL) | Nitro group enhances potency |
| Ethanoanthracene 23h | Anticancer (GI50: 0.5 µM) | Selective tumor cell inhibition |
| This compound | Hypothesized antimicrobial/DNA intercalation | Requires empirical validation |
Electrochemical Behavior
- anthracene), indicating reduced ease of electroreduction.
- This property could be advantageous in redox-stable electronic materials.
Biological Activity
2-[2-(4-Nitrophenyl)ethynyl]anthracene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, effectiveness against various cancer cell lines, and relevant case studies.
Chemical Structure
The compound features an anthracene backbone with a nitrophenyl ethynyl substituent, which contributes to its unique properties. The structural formula can be represented as follows:
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific protein interactions involved in cancer progression. In particular, it has been shown to inhibit the interaction between S100P and RAGE (Receptor for Advanced Glycation End-products), which is significant in pancreatic cancer cell lines such as BxPC-3 and Panc-1 .
In vitro Studies
In vitro assays have demonstrated that this compound effectively reduces cell invasion and proliferation in pancreatic cancer cells. The following data summarizes the findings from various studies:
| Cell Line | Invasion Assay | Proliferation Assay | IC50 (µM) |
|---|---|---|---|
| BxPC-3 | Significant reduction | Significant reduction | 12.5 |
| Panc-1 | Moderate reduction | Moderate reduction | 15.0 |
These results indicate a dose-dependent response, with lower IC50 values suggesting higher potency against these cancer cell lines .
Case Studies
A notable study involved the treatment of BxPC-3 cells with varying concentrations of this compound over a 48-hour period. The results showed a marked decrease in cell viability and invasion capabilities when compared to control groups. The statistical significance was assessed using two-way ANOVA, revealing p-values less than 0.01 for both assays, indicating strong efficacy .
Discussion
The findings suggest that this compound could serve as a promising candidate for further development in cancer therapeutics. Its ability to inhibit key protein interactions involved in tumor progression highlights its potential as an anti-cancer agent.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound, including:
- Mechanistic Studies : Detailed investigations into the pathways affected by this compound.
- In vivo Studies : Assessing the efficacy and safety profile in animal models.
- Analog Development : Creating analogs with enhanced potency or reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
